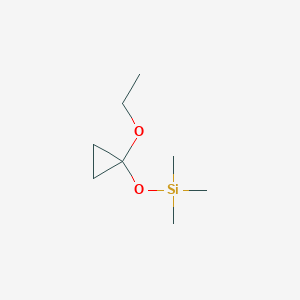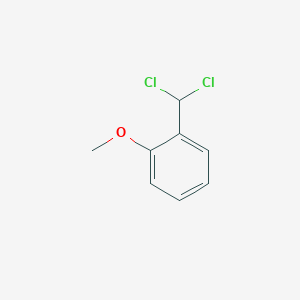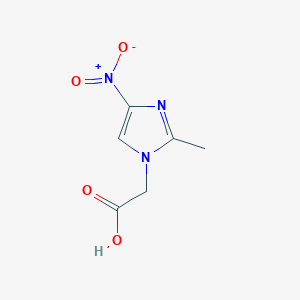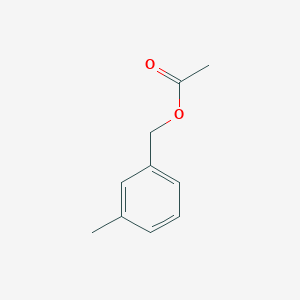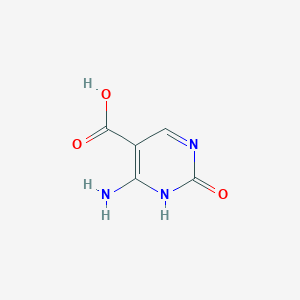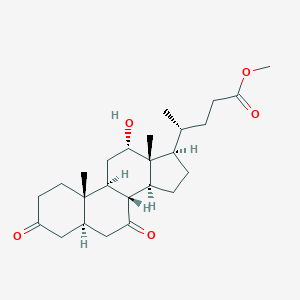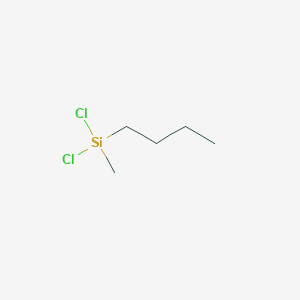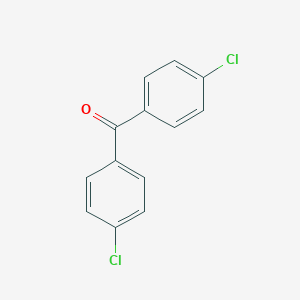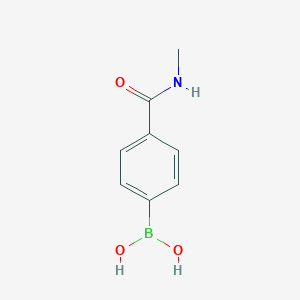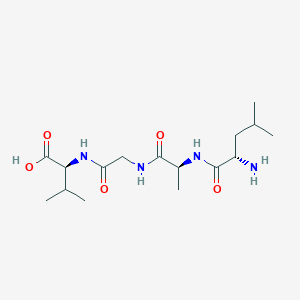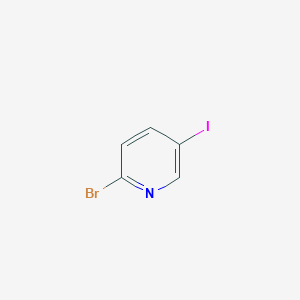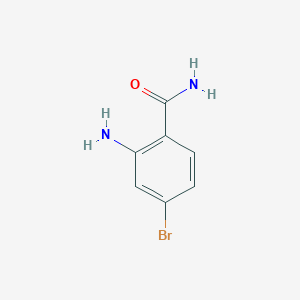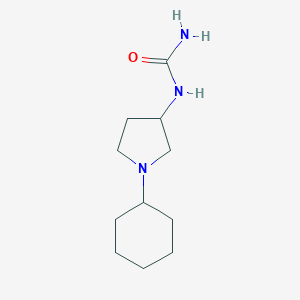
(1-Cyclohexyl-3-pyrrolidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexyl-3-pyrrolidinyl)urea, also known as CPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPU is a white crystalline solid that is soluble in water and polar solvents. This compound has shown promise in the fields of medicine, agriculture, and material science.
作用機序
The mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of GABA, a neurotransmitter that inhibits brain activity, and decrease the levels of glutamate, a neurotransmitter that excites brain activity. This modulation of neurotransmitter systems is believed to be responsible for the anticonvulsant, antidepressant, and anxiolytic properties of (1-Cyclohexyl-3-pyrrolidinyl)urea.
生化学的および生理学的効果
(1-Cyclohexyl-3-pyrrolidinyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to decrease the severity and frequency of seizures. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the antidepressant effects of (1-Cyclohexyl-3-pyrrolidinyl)urea.
実験室実験の利点と制限
(1-Cyclohexyl-3-pyrrolidinyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be produced in large quantities. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of (1-Cyclohexyl-3-pyrrolidinyl)urea is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of (1-Cyclohexyl-3-pyrrolidinyl)urea. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel derivatives of (1-Cyclohexyl-3-pyrrolidinyl)urea with improved properties is an area of active research.
合成法
The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea involves the reaction of cyclohexylamine with urea in the presence of a catalyst. The reaction is conducted under mild conditions and yields a high purity product. The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea has been optimized to increase the yield and reduce the production cost.
科学的研究の応用
(1-Cyclohexyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. (1-Cyclohexyl-3-pyrrolidinyl)urea has shown promise as a potential treatment for epilepsy, depression, and anxiety disorders. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18471-33-5 |
|---|---|
製品名 |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
分子式 |
C11H21N3O |
分子量 |
211.3 g/mol |
IUPAC名 |
(1-cyclohexylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |
InChIキー |
WAIJJWXSTVONAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
正規SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
同義語 |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



